physicochemical properties and structure of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
physicochemical properties and structure of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
An In-depth Technical Guide to the Physicochemical Properties and Structure of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, structural features, and a proposed synthetic route for 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this molecule is not extensively available in peer-reviewed literature, this document leverages established chemical principles and data from analogous structures to offer a scientifically grounded resource. This guide details a plausible synthetic pathway, purification protocol, and a suite of analytical techniques for structural elucidation and physicochemical characterization. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to enhance clarity and reproducibility.
Introduction
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide is a bifunctional organic molecule incorporating a reactive bromoalkane, a stable amide linkage, and a cyano-substituted aromatic ring. The presence of these distinct chemical moieties suggests potential applications as a versatile intermediate in organic synthesis, a fragment for library generation in drug discovery, or a candidate for biological screening. The bromoalkyl chain offers a site for nucleophilic substitution, enabling the introduction of various functional groups, while the cyanobenzylamide core provides a rigid scaffold that can participate in hydrogen bonding and other non-covalent interactions. Understanding the fundamental physicochemical properties and having access to a reliable synthetic protocol are critical first steps for any researcher looking to explore the potential of this compound.
Proposed Synthesis and Purification
The synthesis of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide can be logically approached through the acylation of 4-(aminomethyl)benzonitrile with 6-bromohexanoyl chloride. This method is a standard and generally high-yielding procedure for amide bond formation.
Synthetic Workflow
The proposed two-step synthesis begins with the conversion of 6-bromohexanoic acid to its more reactive acid chloride, followed by the coupling reaction with 4-(aminomethyl)benzonitrile.
Caption: Proposed synthetic and purification workflow for 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide.
Detailed Experimental Protocol
Step 1: Synthesis of 6-bromohexanoyl chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromohexanoic acid (1.0 eq).
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Slowly add thionyl chloride (2.0 eq) to the flask at room temperature under a nitrogen atmosphere.
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Heat the reaction mixture to reflux (approximately 79°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 6-bromohexanoyl chloride is used in the next step without further purification.
Step 2: Synthesis of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
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In a separate round-bottom flask, dissolve 4-(aminomethyl)benzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add a solution of the crude 6-bromohexanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[1][2]
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide.
Structural Elucidation and Physicochemical Properties
The structural confirmation and physicochemical characterization of the synthesized compound are paramount. The following properties are predicted based on computational models and data from analogous compounds.
Chemical Structure
Caption: 2D Chemical Structure of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide.
Physicochemical Data Table
| Property | Value | Source |
| CAS Number | 1052148-20-5 | [3] |
| Molecular Formula | C₁₄H₁₇BrN₂O | [3][4] |
| Molar Mass | 309.20 g/mol | [3][4] |
| Appearance | Expected to be a solid | |
| Purity | >97% (commercially available) | |
| Storage Temperature | Room temperature | |
| InChI Key | PQFYIDGUCQZAQK-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC=C1CN(C(=O)CCCCCBr)[H])C#N | Inferred |
| XLogP3-AA (Predicted) | 2.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 7 | [4] |
| Topological Polar Surface Area | 52.9 Ų | [4] |
Spectroscopic Analysis
The following are the expected spectroscopic data for the structural confirmation of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide. These are based on the analysis of similar compounds and general principles of spectroscopy.[5]
¹H NMR (400 MHz, CDCl₃):
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δ 7.6-7.7 (d, 2H): Aromatic protons ortho to the cyano group.
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δ 7.3-7.4 (d, 2H): Aromatic protons meta to the cyano group.
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δ 6.0-6.2 (br s, 1H): Amide N-H proton.
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δ 4.5 (d, 2H): Methylene protons (-CH₂-) adjacent to the aromatic ring.
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δ 3.4 (t, 2H): Methylene protons (-CH₂-) adjacent to the bromine atom.
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δ 2.2 (t, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group.
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δ 1.6-1.9 (m, 4H): Methylene protons of the hexanamide chain.
¹³C NMR (100 MHz, CDCl₃):
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δ 172-173: Carbonyl carbon of the amide.
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δ 142-143: Quaternary aromatic carbon attached to the methylene group.
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δ 132-133: Aromatic carbons ortho to the cyano group.
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δ 128-129: Aromatic carbons meta to the cyano group.
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δ 118-119: Cyano group carbon.
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δ 110-111: Quaternary aromatic carbon attached to the cyano group.
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δ 43-44: Methylene carbon adjacent to the aromatic ring.
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δ 35-36: Methylene carbon adjacent to the carbonyl group.
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δ 33-34: Methylene carbon adjacent to the bromine atom.
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δ 32-33, 27-28, 24-25: Methylene carbons of the hexanamide chain.
FT-IR (KBr, cm⁻¹):
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~3300: N-H stretching of the secondary amide.
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~2230: C≡N stretching of the cyano group.
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~1640: C=O stretching of the amide (Amide I band).
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~1540: N-H bending of the amide (Amide II band).
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~650: C-Br stretching.
Mass Spectrometry (ESI+):
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m/z [M+H]⁺: 310.06, 312.06 (isotopic pattern for Br).
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m/z [M+Na]⁺: 332.04, 334.04 (isotopic pattern for Br).
Safety and Handling
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety procedures should be followed, and the material should be used in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis, purification, and characterization of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide. The presented protocols and data are based on established chemical principles and information from structurally related compounds, offering a valuable resource for researchers. The bifunctional nature of this molecule makes it an attractive building block for further chemical exploration and potential applications in medicinal chemistry and materials science.
References
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PubChem. (n.d.). 6-bromo-N-ethylhexanamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-bromohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]
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ChemBK. (n.d.). 6-Bromo-N-(4-cyanobenzyl)hexanamide. Retrieved from [Link]
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PubChemLite. (n.d.). 6-bromo-n-[(4-methylphenyl)methyl]hexanamide (C14H20BrNO). Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Retrieved from [Link]
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Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. 2021 International Conference on Materials, Architecture and Engineering Technology (ICMAET 2021). Available at: [Link]
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Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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